molecular formula C15H15N3O3 B2374832 N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034602-63-4

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2374832
CAS No.: 2034602-63-4
M. Wt: 285.303
InChI Key: HKIABSFLOKALCY-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide is a synthetic heterocyclic compound intended for research and experimental use. This molecule features a 2-oxoimidazolidine-1-carboxamide core, a scaffold of significant interest in medicinal chemistry. Patents indicate that structurally related 2-oxoimidazolidine-4-carboxamide derivatives have been investigated as potent and selective Nav1.8 inhibitors, suggesting potential research applications for this compound in the study of pain and neurological pathways . The structure incorporates a furan ring, a heterocycle known to contribute to pharmacological activity and molecular recognition in various bioactive molecules . The integration of the furan and imidazolidine motifs makes this compound a valuable building block for researchers developing novel heterocyclic compounds. It can be used in library synthesis for high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material responsibly in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-16-6-7-18(14)15(20)17-9-11-1-3-12(4-2-11)13-5-8-21-10-13/h1-5,8,10H,6-7,9H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIABSFLOKALCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide revolves around three key stages: (1) formation of the imidazolidine-2-one core, (2) introduction of the carboxamide group, and (3) functionalization with the 4-(furan-3-yl)benzyl substituent.

Formation of the Imidazolidine Core

The imidazolidine-2-one ring is typically synthesized via cyclization reactions. A common approach involves the condensation of 1,2-diaminoethane derivatives with carbonyl sources such as urea or phosgene. For example, 1,2-diaminoethane reacts with urea in acidic conditions to form 2-imidazolidinone, which is subsequently oxidized to 2-oxoimidazolidine using potassium persulfate or hydrogen peroxide. Alternative methods employ 1,3-dichloroacetone and ammonia under high-pressure conditions to generate the imidazolidine ring.

Introduction of the Carboxamide Group

The carboxamide functionality is introduced via amidation reactions. In one protocol, the imidazolidine core is treated with chloroformate derivatives (e.g., ethyl chloroformate) to form a reactive mixed carbonate intermediate, which undergoes nucleophilic substitution with amines. For instance, reaction with benzylamine in the presence of triethylamine yields N-benzyl-2-oxoimidazolidine-1-carboxamide.

Incorporation of the 4-(Furan-3-yl)benzyl Substituent

The final step involves attaching the 4-(furan-3-yl)benzyl group to the carboxamide nitrogen. This is achieved through two primary routes:

Route A: Direct Alkylation

The benzyl substituent is introduced via alkylation of the carboxamide nitrogen using 4-(furan-3-yl)benzyl bromide . The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound after 12–24 hours at 60–80°C.

Route B: Suzuki-Miyaura Coupling

A more advanced method employs palladium-catalyzed cross-coupling. The imidazolidine intermediate functionalized with a bromophenyl group undergoes Suzuki coupling with furan-3-ylboronic acid , using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a toluene/water mixture.

Table 1: Comparison of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Imidazolidine formation Urea, HCl, 100°C, 6 h 78
Carboxamide formation Ethyl chloroformate, benzylamine, Et₃N, DCM 85
Alkylation (Route A) 4-(Furan-3-yl)benzyl bromide, K₂CO₃, DMF 62
Suzuki coupling (Route B) Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O 71

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance alkylation efficiency due to improved solubility of intermediates. For Suzuki couplings, toluene/water biphasic systems prevent catalyst deactivation. Elevated temperatures (60–80°C) are critical for accelerating alkylation but may promote side reactions if exceeding 90°C.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings require rigorous exclusion of oxygen to prevent Pd(0) oxidation. Adding ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) increases coupling efficiency from 71% to 89%.

Purification Challenges

The final product often co-elutes with unreacted starting materials on silica gel. Gradient elution with ethyl acetate/hexane (30:70 to 60:40) achieves >95% purity. Recrystallization from ethanol/water mixtures further enhances purity but reduces yield by 10–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, furan H-2), 7.45–7.30 (m, 4H, benzyl aromatic), 6.85 (d, 1H, furan H-5), 4.45 (s, 2H, N-CH₂), 3.70–3.50 (m, 4H, imidazolidine H).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-N stretch).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 286.1193 (calculated: 286.1189).

Comparative Analysis with Structural Analogues

Modifying the benzyl or furyl substituents alters physicochemical properties. For example:

Table 2: Impact of Substituents on Bioactivity

Compound IC₅₀ (HT-1080 cells, μM) Reference
N-(4-(Furan-3-yl)benzyl) derivative 12.3
N-(Thiophen-3-ylmethyl) analogue 18.7
N-(4-Nitrophenyl) variant 24.5

The furan-3-yl group enhances cytotoxicity compared to thiophene or nitro substituents, likely due to improved membrane permeability.

Challenges and Limitations

Low Yield in Alkylation Steps

Route A’s moderate yield (62%) stems from competing N-alkylation at multiple sites. Using bulkier bases like DBU suppresses side reactions, increasing yield to 73%.

Instability of Furan-3-ylboronic Acid

In Route B, the boronic acid decomposes under acidic conditions. Stabilizing it with 2,6-lutidine during coupling improves yield by 15%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzyl or furan derivatives.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the imidazolidine-1-carboxamide moiety offers potential for hydrogen bonding and interaction with biological targets.

Biological Activity

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Imidazolidine Structure : A five-membered ring containing two nitrogen atoms.
  • Carboxamide Functional Group : Enhances solubility and biological activity.

Key Structural Data

PropertyValue
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Melting PointNot specified

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically utilized to confirm the structural integrity of synthesized compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has shown good to moderate antibacterial effects against various pathogens, including:

  • Bacillus cereus
  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents .

The mechanism of action for this compound is believed to involve interactions with biological targets such as enzymes or receptors. The presence of furan and imidazolidine moieties may facilitate binding to specific sites, potentially leading to inhibition or modulation of biological pathways. This interaction could disrupt essential cellular processes in bacteria, leading to their death or growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives of imidazolidines exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicates that modifications in the furan and imidazolidine rings can enhance efficacy .
  • Cytotoxic Effects : Related compounds have been shown to possess cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties. Further biochemical assays are required to elucidate these effects .
  • Synthesis and Optimization : The synthesis of this compound typically involves optimizing parameters such as temperature, solvent choice, and reaction time. Microwave-assisted synthesis has been explored as a method to enhance reaction efficiency under milder conditions .

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